Mass Spectrometric Differentiation: PRMT5-IN-36-d3 vs. PRMT5-IN-36 for LC-MS/MS Quantification
PRMT5-IN-36-d3 differs from its non-deuterated parent compound PRMT5-IN-36 by a nominal mass increase of +3 Da, resulting from the replacement of three hydrogen atoms with deuterium at the N-methyl position . This mass shift enables baseline separation in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) MS/MS acquisition modes [1]. While the non-deuterated parent has a molecular formula of C20H15F3N6O2 (MW: 428.37 g/mol), the deuterated analog possesses the formula C21H12D3F4N5O2 (MW: 448.39 g/mol) . The exact mass difference of approximately 3.02 Da is sufficient to avoid isotopic cross-talk between the analyte and internal standard channels in triple quadrupole mass spectrometers [1].
| Evidence Dimension | Molecular weight and mass spectrometric detectability |
|---|---|
| Target Compound Data | Molecular formula C21H12D3F4N5O2; MW 448.39 g/mol; +3 Da mass shift relative to non-deuterated parent |
| Comparator Or Baseline | PRMT5-IN-36 (non-deuterated): Molecular formula C20H15F3N6O2; MW 428.37 g/mol |
| Quantified Difference | Nominal mass increase of +3 Da (actual exact mass difference of approximately 3.02 Da) |
| Conditions | LC-MS/MS analysis; MRM/SRM acquisition mode; ESI positive ionization |
Why This Matters
This mass difference enables accurate quantification of PRMT5-IN-36 in biological samples using PRMT5-IN-36-d3 as an internal standard, which is essential for pharmacokinetic studies and regulatory bioanalysis.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. 2005;19(3):401-407. View Source
